Structural Elucidation, Mechanistic Origins, and Analytical Profiling of Azithromycin Impurity D: A Comprehensive Technical Guide
Structural Elucidation, Mechanistic Origins, and Analytical Profiling of Azithromycin Impurity D: A Comprehensive Technical Guide
Executive Summary
Azithromycin is a broad-spectrum macrolide antibiotic heavily utilized in global healthcare. During its commercial synthesis and formulation, various structurally related impurities emerge, necessitating rigorous monitoring to comply with ICH, USP, and EP regulatory frameworks. Azithromycin Impurity D , pharmacopeially recognized as1[1], is a critical quality attribute (CQA). This whitepaper provides an in-depth technical analysis of Impurity D, detailing its chemical architecture, the mechanistic causality of its formation, and field-proven analytical protocols for its quantification.
Chemical Identity & Structural Elucidation
Azithromycin Impurity D is a 15-membered azalide derivative. The core structural divergence from the active pharmaceutical ingredient (API), Azithromycin, occurs at the C-14 position of the macrolactone ring. While azithromycin possesses a standard methyl group at C-14, Impurity D features a hydroxymethyl substitution, significantly altering its polarity and chromatographic behavior[2].
Table 1: Physicochemical and Structural Properties
| Property | Specification / Value |
| Chemical Name (IUPAC) | 14-Demethyl-14-(hydroxymethyl)azithromycin[1] |
| Pharmacopeial Synonyms | Azithromycin Impurity F (USP), Azithromycin Impurity D (EP)[1] |
| CAS Registry Number | 612069-26-8[2] |
| Molecular Formula | C38H72N2O13[1] |
| Molecular Weight | 764.98 g/mol [1] |
| pKa | 13.10 ± 0.70[] |
| Solubility | Soluble in Methanol (EP Diluent) and DMSO[4][5] |
Mechanistic Origins & Causality
The presence of Impurity D is fundamentally tied to the biosynthetic and synthetic history of the azithromycin molecule. Azithromycin is semi-synthetically derived from Erythromycin A.
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Fermentation Carryover: Erythromycin A is produced via the fermentation of Saccharopolyspora erythraea. Minor biosynthetic variations during polyketide chain elongation can yield analogs with altered side chains, specifically a 14-hydroxymethyl variant instead of the standard 14-methyl group.
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Synthetic Propagation: When this variant precursor undergoes the standard azithromycin synthesis pathway, the C-14 hydroxymethyl group remains chemically inert. It survives the oxime formation, the Beckmann rearrangement (ring expansion), and the final reductive N-methylation (Eschweiler-Clarke reaction). Consequently, the structural anomaly is carried over into the final product matrix, forming Azithromycin Impurity D.
Understanding this causality is critical for process chemists: controlling Impurity D requires stringent quality control of the starting Erythromycin A precursor rather than merely optimizing the downstream synthetic steps.
Figure 1: Synthetic carryover pathway illustrating the formation of Azithromycin Impurity D.
Analytical Methodologies & Protocols
Analyzing Azithromycin and its impurities requires highly specific chromatographic conditions due to the molecule's unique physicochemical traits. Because Impurity D is a basic compound containing a tertiary amine within its desosamine sugar moiety, it exhibits strong interactions with residual silanols on silica-based stationary phases. To counteract this causality and prevent severe peak tailing, the mobile phase must be buffered to a slightly basic pH. Furthermore, macrolides lack a conjugated aromatic system, meaning they do not possess a strong UV chromophore. Consequently, detection must be performed at a low wavelength or via Mass Spectrometry[6].
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Potassium phosphate buffer (pH 8.0) |
| Mobile Phase B | Acetonitrile / Methanol (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ESI-MS (Positive ion mode) |
| Column Temperature | 50°C |
Step-by-Step Experimental Protocol for QC Profiling
This protocol is engineered as a self-validating system . The mandatory System Suitability Test (SST) acts as an internal logic gate: if the column chemistry degrades or the buffer pH drifts, the resolution factor (Rs) between the closely eluting API and Impurity D will fall below the required threshold, preventing the reporting of false-negative impurity profiles.
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Standard Preparation: Accurately weigh 25 mg of highly characterized 7[7]. Dissolve in 25 mL of Methanol (EP Diluent) to create a 1 mg/mL stock solution[5]. Store strictly at 2-8°C to prevent degradation[].
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Sample Preparation: Weigh the Azithromycin API sample and dissolve it in the mobile phase to achieve a nominal concentration of 10 mg/mL. Spike a secondary vial with the Impurity D stock solution to validate the Limit of Quantitation (LOQ).
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System Suitability Testing (SST): Inject a resolution mixture containing Azithromycin, Impurity A, and Impurity D. Ensure the resolution factor (Rs) between Azithromycin and Impurity D is ≥ 1.5. Causality note: The elevated column temperature (50°C) is critical here; it reduces the viscosity of the mobile phase and sharpens the bulky macrolide peaks, ensuring baseline separation.
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Chromatographic Run: Execute the gradient elution. Impurity D typically elutes at a relative retention time (RRT) distinct from the main API peak due to the increased polarity imparted by the extra hydroxyl group at C-14.
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Data Analysis: Calculate the percentage of Impurity D using the area normalization method or against an external calibration curve. Ensure the calculated value falls below the specific regulatory limits set for Abbreviated New Drug Applications (ANDA)[1].
Figure 2: Step-by-step analytical workflow for the isolation and quantification of Impurity D.
References
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Veeprho: Azithromycin EP Impurity D | CAS 612069-26-8 URL:[Link][1]
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Anant Pharmaceuticals Pvt. Ltd.: CAS 612069-26-8 Azithromycin Impurity D URL:[Link][2]
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UnitedLab: Azithromycin EP Impurity D | Azithromycin USP RC - D URL: [Link][4]
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Allmpus: Azithromycin EP Impurity D - Research and Development URL:[Link][5]
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IndiaMART: 98% Azithromycin Impurity D, 25mg, Lab Grade URL:[Link][7]
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Alfa Omega Pharma: Azithromycin Impurities | Certified Reference Substance URL:[Link][6]
Sources
- 1. veeprho.com [veeprho.com]
- 2. CAS 612069-26-8 Azithromycin Impurity D | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. Azithromycin EP Impurity D | Azithromycin USP RC - D | Azithromycin BP Impurity D - UnitedLab [unitedlab.com.br]
- 5. allmpus.com [allmpus.com]
- 6. Azithromycin Impurities | 83905-01-5 Certified Reference Substance [alfaomegapharma.com]
- 7. indiamart.com [indiamart.com]
